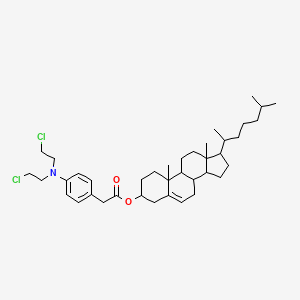

Fenesterin.

Description

BenchChem offers high-quality Fenesterin. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenesterin. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H59Cl2NO2 |

|---|---|

Molecular Weight |

644.8 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3 |

InChI Key |

SPJCRMJCFSJKDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Origin of Product |

United States |

Finasteride mechanism of action on androgen receptors

An In-Depth Technical Guide on the Core Mechanism of Action of Finasteride on Androgen Receptors

Executive Summary

Finasteride is a synthetic 4-azasteroid compound that functions as a potent and specific inhibitor of 5α-reductase, particularly the type II and type III isozymes. Its primary mechanism of action is not through direct interaction with the androgen receptor (AR), but rather by profoundly reducing the systemic and intracellular concentrations of dihydrotestosterone (DHT), the most potent natural ligand for the AR. By preventing the conversion of testosterone to DHT, finasteride effectively attenuates androgen signaling in tissues where DHT is the principal androgen, such as the prostate gland and hair follicles. This guide provides a detailed examination of this mechanism, including the underlying signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. While finasteride's primary action is indirect, secondary effects on androgen receptor expression and interactions with specific mutant AR variants have been documented.

Core Mechanism: Inhibition of 5α-Reductase

The central action of finasteride is the targeted inhibition of the enzyme 5α-reductase (steroid 5α-reductase, SRD5A).[1] This enzyme is critical for the metabolism of several steroid hormones, most notably the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[2]

1.1. The Role of Dihydrotestosterone (DHT)

DHT is the primary androgen responsible for the differentiation, growth, and function of specific tissues, including the prostate.[3] Its significance stems from its higher binding affinity for the androgen receptor—two to five times greater than that of testosterone—and its 10-fold higher potency in inducing AR-mediated signaling.[3]

1.2. 5α-Reductase Isozymes

Three distinct isozymes of 5α-reductase have been identified:

-

SRD5A1 (Type I): Predominantly found in non-reproductive tissues like the skin (sebaceous glands) and liver.

-

SRD5A2 (Type II): The primary isozyme in reproductive tissues such as the prostate gland and hair follicles.[4][5]

-

SRD5A3 (Type III): Also inhibited by finasteride.[6]

Finasteride is a selective inhibitor of the type II and type III isoforms of 5α-reductase.[1][6]

1.3. Nature of Inhibition

Finasteride acts as a competitive and specific inhibitor of type II 5α-reductase.[2][7] The inhibition is time-dependent and considered apparently irreversible because finasteride forms a stable, slowly dissociating enzyme-inhibitor complex.[8][9] Structural and enzymological studies have revealed that 5α-reductase catalyzes the formation of a covalent intermediate adduct between finasteride and the cofactor NADPH, resulting in a stable NADP-dihydrofinasteride (NADP-DHF) complex.[10][11][12] This complex effectively inactivates the enzyme.

Impact on Androgen Receptor Signaling Pathways

Finasteride's effect on the androgen receptor is an indirect consequence of DHT depletion. The canonical androgen signaling pathway is significantly downregulated in the presence of the drug.

2.1. Standard Androgen Signaling Pathway

The typical activation of the androgen receptor proceeds as follows:

-

Testosterone, a circulating androgen, enters the target cell.

-

Inside the cell, 5α-reductase converts testosterone to the more potent DHT.

-

DHT binds to the androgen receptor located in the cytoplasm.

-

Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins.

-

The activated DHT-AR complex translocates into the nucleus.

-

In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).

-

This binding initiates the transcription of androgen-regulated genes, leading to protein synthesis and physiological effects.

2.2. Finasteride-Mediated Inhibition of Androgen Signaling

Finasteride disrupts this pathway at a critical enzymatic step, leading to a cascade of inhibitory effects.

-

Finasteride enters the target cell.

-

It competitively binds to and inhibits the 5α-reductase enzyme.

-

The conversion of testosterone to DHT is significantly reduced.

-

Lower intracellular DHT levels result in decreased binding to the androgen receptor.

-

Consequently, AR translocation to the nucleus and subsequent transcription of androgen-dependent genes are diminished.

References

- 1. Finasteride - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Finasteride Treatment Alters Tissue Specific Androgen Receptor Expression in Prostate Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. xyonhealth.com [xyonhealth.com]

- 6. Effects on Steroid 5-Alpha Reductase Gene Expression of Thai Rice Bran Extracts and Molecular Dynamics Study on SRD5A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of time-dependent inhibition of 5 alpha-reductases by delta 1-4-azasteroids: toward perfection of rates of time-dependent inhibition by using ligand-binding energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic parameters and mechanisms of inhibition of rat type 1 and 2 steroid 5alpha-reductases: determinants for different in vivo activities of GI198745 and finasteride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pfsfoundation.org [pfsfoundation.org]

The Differential Role of 5-Alpha-Reductase Isoenzymes in Finasteride Efficacy: A Technical Whitepaper

For Immediate Release

[City, State] – December 17, 2025 – This document provides a comprehensive technical overview of the 5-alpha-reductase (5-AR) isoenzymes and their critical role in determining the therapeutic efficacy of finasteride. Tailored for researchers, scientists, and drug development professionals, this whitepaper elucidates the biochemical nuances of finasteride's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: The 5-Alpha-Reductase System

The enzyme 5-alpha-reductase is a critical component in androgen metabolism, responsible for the irreversible conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT is the primary androgen responsible for the development and growth of the prostate gland and is a key factor in the pathogenesis of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[2][3]

Finasteride, a synthetic 4-azasteroid compound, is a potent inhibitor of 5-alpha-reductase, and its clinical efficacy is directly tied to its ability to suppress DHT levels in target tissues such as the prostate and scalp.[1][3][4] However, the existence of multiple 5-AR isoenzymes with distinct biochemical properties and tissue distribution patterns adds a layer of complexity to understanding finasteride's complete pharmacological profile.[5][6] This guide delves into the specifics of these isoenzymes and their differential inhibition by finasteride.

The 5-Alpha-Reductase Isoenzyme Family

Three distinct isoenzymes of 5-alpha-reductase have been identified in humans, each encoded by a separate gene: SRD5A1 (Type 1), SRD5A2 (Type 2), and SRD5A3 (Type 3).[5] While all three participate in steroid metabolism, they exhibit significant differences in their tissue expression, subcellular localization, and biochemical characteristics, which in turn influences their physiological roles and their sensitivity to inhibitors like finasteride.

SRD5A1 (Type 1)

-

Tissue Distribution: The Type 1 isoenzyme is predominantly expressed in extra-prostatic tissues, including the liver, skin, and sebaceous glands.[2][6][7][8] It is the primary 5-AR isoenzyme found in the scalp.[9]

-

Biochemical Properties: SRD5A1 exhibits a broad pH optimum, functioning effectively in both neutral and alkaline conditions.[10]

-

Physiological Role: The Type 1 isoenzyme is thought to be responsible for approximately one-third of circulating DHT.[11] Its expression in sebaceous glands links it to conditions such as acne.

SRD5A2 (Type 2)

-

Tissue Distribution: SRD5A2 is the dominant isoenzyme in male urogenital tissues, including the prostate, seminal vesicles, and epididymis.[2][8][9][11] It is also found in hair follicles.[4][11]

-

Biochemical Properties: In contrast to Type 1, SRD5A2 has a narrow, acidic pH optimum around 5.5.[10]

-

Physiological Role: This isoenzyme is responsible for the majority (approximately two-thirds) of circulating DHT.[11] Its critical role in the prostate makes it the primary target for the treatment of BPH.[6] Genetic deficiencies in the SRD5A2 gene lead to a form of male pseudohermaphroditism, highlighting its importance in male sexual development.[2]

SRD5A3 (Type 3)

-

Tissue Distribution: The SRD5A3 isoenzyme is ubiquitously expressed across various tissues.[12]

-

Biochemical Properties: While it demonstrates testosterone reductase activity, its precise biochemical characteristics are less defined compared to Types 1 and 2.

-

Physiological Role: SRD5A3 is implicated in protein glycosylation, and inactivating mutations are associated with a rare congenital neurodevelopmental disorder.[8] Its role in androgen metabolism is an area of ongoing research, with some studies suggesting it may be overexpressed in hormone-refractory prostate cancer.[9]

Finasteride's Mechanism of Action and Isoenzyme Specificity

Finasteride functions as a competitive and specific inhibitor of the 5-alpha-reductase enzyme.[4] The mechanism involves the formation of a stable, slowly dissociating complex with the enzyme.[4][8] Specifically for the Type 2 isoenzyme, finasteride is considered a mechanism-based inhibitor, where the enzyme catalyzes the formation of a potent NADP-dihydrofinasteride adduct that binds with extremely high affinity.[13]

Finasteride exhibits marked selectivity for the different 5-AR isoenzymes. It is a potent inhibitor of the Type 2 and Type 3 isoenzymes, but is significantly less effective against the Type 1 isoenzyme.[5][12][14] This differential inhibition is the cornerstone of its therapeutic effect and side-effect profile. Daily administration of 5 mg of finasteride can reduce serum DHT concentrations by approximately 70%.[4]

References

- 1. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes | MDPI [mdpi.com]

- 2. 5a-Dihydrotestosterone – Supra-Regional Assay Service [sas-centre.org]

- 3. The clinical development of a 5 alpha-reductase inhibitor, finasteride [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 7. 5α-Reductase isozymes and aromatase mRNA levels in plucked hair from young women with female pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Finasteride: a slow-binding 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. qiagen.com [qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 13. pfsfoundation.org [pfsfoundation.org]

- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

The Impact of Finasteride on Steroidogenesis and Neurosteroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). While its clinical applications in treating benign prostatic hyperplasia and androgenetic alopecia are well-established, its biochemical effects extend far beyond the androgen pathway. By inhibiting 5α-reductase, finasteride significantly alters the landscape of steroidogenesis, leading to measurable changes in a wide array of hormones and neuroactive steroids. This technical guide provides an in-depth analysis of finasteride's mechanism of action, its quantitative effects on key steroids and neurosteroids, detailed experimental protocols for assessing these changes, and a visualization of the core biochemical and logical pathways involved.

Core Mechanism of Action: Inhibition of 5α-Reductase

Finasteride functions as a competitive and specific inhibitor of 5α-reductase, particularly the type II and type III isozymes.[1][2][3] This enzyme is a critical rate-limiting step in the metabolism of several key steroid hormones.[4] Its primary role is the reduction of the double bond at the C4-5 position of the steroid's A-ring.

The most well-documented reaction catalyzed by 5α-reductase is the conversion of Testosterone to 5α-Dihydrotestosterone (DHT) .[5][6] However, its activity is not limited to androgens. The enzyme also metabolizes other steroid precursors:

-

Progesterone is converted to 5α-Dihydroprogesterone (5α-DHP) .[7][8]

-

Deoxycorticosterone is converted to 5α-Dihydrodeoxycorticosterone (5α-DHDOC) .[7][8]

These 5α-reduced metabolites are not merely intermediates; they are precursors to potent neuroactive steroids, such as allopregnanolone, which have significant modulatory effects on the central nervous system.[8] Finasteride's inhibition of this enzyme, therefore, initiates a cascade of hormonal shifts, disrupting the typical balance of both the steroidogenic and neurosteroidogenic pathways.

Quantitative Effects of Finasteride on Steroidogenesis

Finasteride administration leads to predictable and significant alterations in the concentrations of various steroids. The most pronounced effects are a dramatic decrease in DHT and a reciprocal, albeit smaller, increase in testosterone.

Impact on Androgens: Testosterone and DHT

The inhibition of testosterone's conversion results in a systemic decrease in DHT levels across multiple tissues, including serum, the prostate, and the scalp.[9][10][11] Consequently, testosterone levels often see a modest increase, typically remaining within the normal physiological range.[9][12][13]

| Steroid | Medium/Tissue | Dosage | Duration | Result | Reference |

| DHT | Serum | 5 mg/day | 28 days | ~66% decrease (from 1.36 to 0.46 nmol/L) | [11] |

| DHT | Serum | 0.2 - 5 mg/day | - | ~68-72% decrease | [14] |

| DHT | Bald Scalp | 5 mg/day | 28 days | ~43% decrease (from 6.40 to 3.62 pmol/g) | [11] |

| DHT | Prostate | 5 mg/day | 7 days | ~85% decrease | [10] |

| Testosterone | Serum | 5 mg/day | 4 years | ~10-20% increase (remains in physiologic range) | [9][13] |

| Testosterone | Serum | 1 mg/day | - | ~15% increase from baseline | [9] |

| Testosterone | Bald Scalp | 5 mg/day | 28 days | Increase observed in 75% of subjects | [11] |

| Testosterone | Prostate | 5 mg/day | 7 days | Reciprocal increase observed | [10] |

Impact on Neuroactive Steroids

The consequences of 5α-reductase inhibition extend to neuroactive steroids, which are critical modulators of neuronal activity, particularly through GABA-A and NMDA receptors.[7][15] Finasteride treatment has been shown to significantly decrease the formation of 5α-reduced neurosteroids like allopregnanolone while increasing levels of their precursors or metabolites from alternative pathways.[7][15] These alterations have been observed in plasma, cerebrospinal fluid (CSF), and various brain regions.[16][17][18]

| Neurosteroid | Medium/Tissue | Species/Condition | Dosage/Treatment | Result | Reference |

| Allopregnanolone | Brain | Rat (stressed) | 10 mg/kg | Almost complete depletion | [19] |

| Allopregnanolone | - | Men with BPH | 5 mg/day (4 months) | Significant decrease | [15] |

| Dihydroprogesterone | Plasma | Post-finasteride patients | - | Decreased levels | [16] |

| Tetrahydroprogesterone | CSF | Post-finasteride patients | - | Below detection limit | [16] |

| Progesterone | Cerebral Cortex | Rat | Subchronic treatment | Increased levels | [17] |

| Dehydroepiandrosterone (DHEA) | Cerebral Cortex | Rat | Subchronic treatment | Decreased levels | [17] |

| Pregnenolone | Plasma & CSF | Post-finasteride patients | - | Increased levels | [16] |

| Androsterone | - | Men with BPH | 5 mg/day (4 months) | Significant decrease | [15] |

| Epiandrosterone | - | Men with BPH | 5 mg/day (4 months) | Significant decrease | [15] |

Experimental Protocols

Accurate quantification of steroids and assessment of enzyme activity are paramount in understanding the effects of inhibitors like finasteride.

Quantification of Steroids and Neurosteroids

While immunoassays are widely available, they can suffer from a lack of specificity due to cross-reactivity with structurally similar steroid metabolites.[20][21][22] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology, offering superior sensitivity and specificity for the simultaneous quantification of multiple steroids.[19][23][24]

General Protocol for LC-MS/MS Analysis of Neurosteroids:

-

Sample Collection & Preparation:

-

Collect biological samples (e.g., serum, plasma, CSF, or brain tissue homogenate).

-

For tissue, homogenize in an appropriate buffer.

-

Add internal standards (stable isotope-labeled versions of the analytes) to the sample to account for matrix effects and extraction variability.

-

-

Extraction:

-

Derivatization (Optional but common for enhancing sensitivity):

-

To improve ionization efficiency, especially for certain neurosteroids, derivatize the extracted analytes. A common reagent is 2-nitro-4-trifluoromethylphenylhydrazine (NFPH), which converts oxosteroids to hydrazones, significantly increasing sensitivity in negative ion mode mass spectrometry.[26][27]

-

-

Chromatographic Separation (UHPLC/HPLC):

-

Inject the prepared sample into a high-performance liquid chromatography system.

-

Use a reverse-phase column (e.g., C18 or biphenyl) to separate the individual steroids based on their polarity.[23]

-

Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to aid ionization.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is directed into the mass spectrometer's ion source (commonly Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[28]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.[23]

-

Quantify the analytes by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

-

Measurement of 5α-Reductase Activity

Enzyme activity assays are crucial for determining the inhibitory potential (e.g., IC₅₀) of compounds like finasteride. A common method involves using microsomes from rat liver or prostate, which are rich in 5α-reductase.[29][30]

-

Enzyme Preparation:

-

Homogenize rat ventral prostate or liver tissue in a suitable buffer.

-

Prepare a microsomal fraction through differential centrifugation. The resulting pellet contains the enzyme.

-

Resuspend the microsomes and determine the protein concentration.

-

-

Reaction Mixture Preparation:

-

In a reaction vessel, combine the microsomal enzyme preparation (e.g., 20 µg/ml) with a buffer (e.g., phosphate buffer, pH 6.5-7.0).

-

Add the inhibitor (finasteride) at various concentrations or the vehicle control.

-

Add the cofactor NADPH, which is required for the reduction reaction.

-

-

Enzyme Reaction:

-

Reaction Termination & Product Measurement:

-

Stop the reaction (e.g., by adding acid).[30]

-

Quantify the amount of substrate consumed or product formed.

-

Spectrophotometric Method: One approach measures the remaining testosterone using an Enzyme Immunoassay (EIA) kit.[30]

-

LC-MS/MS Method: Alternatively, the reaction mixture can be extracted and the products (DHT) quantified using LC-MS/MS for the highest specificity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each finasteride concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Downstream Consequences: Neurosteroids and GABA-A Receptor Modulation

The alteration of neurosteroid levels by finasteride has significant downstream implications for neurotransmission. Neurosteroids like allopregnanolone are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[7][8] By enhancing GABA's effect, these neurosteroids contribute to anxiolytic, anticonvulsant, and sedative-hypnotic activities.[8][15]

Finasteride-induced depletion of allopregnanolone reduces this tonic inhibitory signaling, which may contribute to some of the reported psychological adverse effects, such as anxiety or depression, in susceptible individuals.[7][15] The drug effectively uncouples progesterone and testosterone metabolism from the production of these crucial GABA-ergic modulators. This relationship underscores the importance of considering the broader neuroendocrine effects of 5α-reductase inhibitors in drug development and clinical practice.

Conclusion

Finasteride's impact on the body's hormonal milieu is far more complex than a simple reduction in DHT. Its inhibition of 5α-reductase triggers a systemic recalibration of steroid and neurosteroid synthesis. For researchers and drug development professionals, a comprehensive understanding of these effects is critical. The significant, quantifiable reductions in DHT and allopregnanolone, coupled with reciprocal increases in upstream precursors like testosterone, highlight the enzyme's central role in metabolic homeostasis. The use of robust analytical methods, particularly LC-MS/MS, is essential for accurately characterizing these changes. The downstream consequences of altered neurosteroid levels on GABA-ergic neurotransmission provide a compelling area for further investigation, particularly in understanding the full safety and efficacy profile of 5α-reductase inhibitors and in the development of future targeted therapies.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. Finasteride - Wikipedia [en.wikipedia.org]

- 3. xyonhealth.com [xyonhealth.com]

- 4. 5α-Reductase inhibitors alter steroid metabolism and may contribute to insulin resistance, diabetes, metabolic syndrome and vascular disease: a medical hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Finasteride? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Finasteride treatment and neuroactive steroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new look at the 5alpha-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Finasteride, an inhibitor of 5 alpha-reductase, suppresses prostatic dihydrotestosterone in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of finasteride, a 5 alpha-reductase inhibitor, on scalp skin testosterone and dihydrotestosterone concentrations in patients with male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]

- 13. Effects of finasteride on serum testosterone and body mass index in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. Patients treated for male pattern hair with finasteride show, after discontinuation of the drug, altered levels of neuroactive steroids in cerebrospinal fluid and plasma — PFSNetwork.org [pfsnetwork.org]

- 17. karger.com [karger.com]

- 18. researchgate.net [researchgate.net]

- 19. Studies on neurosteroids XXV. Influence of a 5alpha-reductase inhibitor, finasteride, on rat brain neurosteroid levels and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biochemia-medica.com [biochemia-medica.com]

- 21. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]

- 22. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. excelmale.com [excelmale.com]

- 26. [Determination of neurosteroids in rat brain regions by liquid chromatography/negative atomspheric pressure ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Studies on neurosteroids XVII. Analysis of stress-induced changes in neurosteroid levels in rat brains using liquid chromatography-electron capture atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chromsoc.jp [chromsoc.jp]

- 29. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

The Persistent Molecular Shadow of Finasteride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the long-term molecular consequences of finasteride exposure, a 5α-reductase inhibitor. While clinically utilized for androgenetic alopecia and benign prostatic hyperplasia, a growing body of evidence indicates that its effects can extend far beyond the intended therapeutic window, leading to a constellation of persistent adverse effects collectively known as Post-Finasteride Syndrome (PFS). This document synthesizes current research on the multifaceted and enduring molecular alterations observed following finasteride administration, providing a foundational resource for further investigation and therapeutic development.

Executive Summary

Finasteride's mechanism of action, the inhibition of 5α-reductase, initiates a cascade of molecular changes that can persist long after cessation of the drug. Research points to a complex interplay of epigenetic modifications, altered gene expression, dysregulated neurosteroid synthesis, and aberrant androgen receptor signaling as core contributors to the pathophysiology of PFS. Emerging evidence also implicates neuroinflammation and alterations in the gut microbiome in the long-term sequelae of finasteride exposure. This guide will systematically explore these molecular underpinnings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Epigenetic Modifications: A Lasting Imprint

One of the most compelling lines of investigation into the persistence of finasteride's side effects lies in the field of epigenetics. These modifications, which alter gene expression without changing the DNA sequence itself, may explain the long-lasting nature of symptoms in PFS.[1]

Key epigenetic mechanisms implicated in the long-term effects of finasteride include:

-

DNA Methylation: Studies have identified altered methylation patterns in genes crucial for hormonal and neurological function. A pilot study revealed differential methylation in the promoter region of the SRD5A2 gene, which encodes the type II 5α-reductase enzyme, in the cerebrospinal fluid of PFS patients.[1][2] This suggests a potential mechanism for the continued suppression of neuroactive steroid synthesis. Furthermore, finasteride treatment in human Leydig cells led to altered methylation in numerous genes involved in dopaminergic signaling pathways, which are critical for reward, motivation, and sexual function.[3][4]

-

Histone Modification: While less explored than DNA methylation, histone modification is another potential epigenetic mechanism through which finasteride could exert lasting effects on gene expression.[1]

These epigenetic changes could lead to a stable and heritable alteration in the transcriptional landscape of cells, contributing to the persistent nature of PFS symptoms.[5]

Altered Gene Expression: A Dysregulated Transcriptome

Consistent with the evidence for epigenetic modifications, significant alterations in gene expression have been observed in individuals with PFS. These changes are not confined to a single pathway but appear to affect a wide range of biological processes.

A landmark study conducting RNA microarray analysis on penile skin samples from PFS patients revealed a profound dysregulation of the transcriptome, with 1,446 genes found to be significantly over-expressed and 2,318 genes significantly under-expressed compared to healthy controls.[6]

Table 1: Summary of Key Gene Expression Changes in Post-Finasteride Syndrome

| Gene/Pathway | Direction of Change | Implicated Biological Process(es) | Reference(s) |

| Androgen Receptor (AR) | Upregulated | Androgen signaling, sexual function, cognition | [6][7][8] |

| SRD5A2 | Altered Methylation | Neurosteroid synthesis, androgen metabolism | [1][2] |

| Dopaminergic Pathway Genes | Altered Methylation | Reward, motivation, sexual function, mood | [3][4] |

| 17-beta-hydroxysteroid dehydrogenases | Differentially Expressed | Neurosteroid synthesis | [6] |

| Genes related to Cortisol/Corticosterone | Over-expressed | Stress response, inflammation | [6][7][8] |

| Immune System Pathways (T-cell, Cytokine) | Upregulated | Inflammation | [6][8] |

| Extracellular Matrix & Connective Tissue Genes | Down-regulated | Tissue integrity, penile health | [6] |

| Vascular Remodeling and Development Genes | Dysregulated | Erectile function | [8] |

These widespread changes in gene expression likely contribute to the diverse and systemic symptoms reported by individuals with PFS, spanning sexual, neurological, and physical domains.[6]

Neurosteroid Synthesis and Signaling: A Disrupted Equilibrium

Finasteride's primary action of inhibiting 5α-reductase has profound and lasting consequences on the synthesis of neuroactive steroids. These steroids, which are critical for neuronal function, mood regulation, and sexual behavior, are significantly depleted in individuals with PFS, even after drug discontinuation.[9][10][11][12][13]

Key neurosteroid alterations include:

-

Reduced Allopregnanolone: Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, is consistently found to be decreased in the cerebrospinal fluid and plasma of PFS patients.[11] This reduction is linked to symptoms of depression, anxiety, and cognitive impairment.[13]

-

Decreased Dihydrotestosterone (DHT): As the direct target of finasteride's action, DHT levels are expectedly reduced. However, this reduction can persist and is implicated in sexual dysfunction.[10]

-

Altered Levels of Other Neuroactive Steroids: Studies have reported a complex pattern of neurosteroid dysregulation in PFS patients, including decreased levels of tetrahydroprogesterone and isopregnanolone, and altered ratios of other steroid hormones.[10]

The persistent disruption of the neurosteroid milieu provides a strong biological basis for the psychiatric and sexual adverse effects reported in PFS.[7][13]

Caption: Finasteride inhibits 5α-reductase, disrupting neurosteroid synthesis.

Androgen Receptor Dysregulation

The androgen receptor (AR) is a key player in mediating the effects of androgens like testosterone and DHT. In the context of finasteride exposure, AR signaling appears to be significantly dysregulated.

-

AR Upregulation: Studies have demonstrated an upregulation of AR expression in the penile skin of men with persistent sexual side effects after finasteride use.[7][8][14] This is hypothesized to be a compensatory mechanism in response to the androgen-deficient state created by finasteride.[6][7] However, this overexpression may lead to altered downstream signaling and contribute to symptoms.[6]

-

AR Gene Polymorphisms: Research suggests that variations in the AR gene, specifically the length of CAG and GGN trinucleotide repeats, may influence an individual's susceptibility to developing PFS.[15] Extreme-length alleles of these polymorphisms were found to be more frequent in men with PFS.[15]

The interplay between finasteride-induced androgen deprivation and the subsequent dysregulation of AR expression and signaling is a critical area of ongoing research.

Caption: Finasteride may lead to androgen receptor upregulation and altered signaling.

Neuroinflammation and Gut Microbiome Alterations

Recent research has expanded the understanding of finasteride's long-term effects to include neuroinflammation and the gut-brain axis.

-

Neuroinflammation: Animal models have shown that finasteride treatment can induce long-lasting depressive-like behavior, associated with alterations in hippocampal neurogenesis, gliosis (a marker of CNS inflammation), and increased levels of inflammatory cytokines in the hippocampus.[2][9][16][17][18]

-

Gut Microbiome: Alterations in the composition of the gut microbiota have been identified in both PFS patients and animal models.[9][16][19][20][21] These changes may contribute to a pro-inflammatory state and influence the gut-brain axis, potentially impacting mood and neurological function.[21][22]

These findings suggest that the long-term consequences of finasteride may involve a systemic inflammatory component.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the research on the long-term molecular effects of finasteride.

7.1 Gene Expression Analysis (Microarray)

-

Objective: To identify differentially expressed genes in tissues from PFS patients compared to healthy controls.

-

Methodology:

-

Sample Collection: Biopsies of target tissue (e.g., penile skin) are obtained from both PFS patients and age-matched healthy controls.[6]

-

RNA Extraction: Total RNA is isolated from the tissue samples using standard protocols (e.g., TRIzol reagent).

-

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

Microarray Hybridization: Labeled cRNA is synthesized from the RNA samples and hybridized to a microarray chip containing probes for thousands of genes.

-

Data Acquisition and Analysis: The microarray chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene. Statistical analysis is then performed to identify genes with significantly different expression levels between the PFS and control groups.[6] Pathway analysis is subsequently used to determine the biological processes affected by the differentially expressed genes.[6]

-

7.2 DNA Methylation Analysis

-

Objective: To investigate epigenetic changes in the form of DNA methylation in PFS patients.

-

Methodology:

-

Sample Collection: Samples such as cerebrospinal fluid (CSF) or blood are collected from PFS patients and controls.[2]

-

DNA Extraction: Genomic DNA is extracted from the collected samples.

-

Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Methylation-Specific PCR or Sequencing: The bisulfite-converted DNA is then amplified using primers specific for either the methylated or unmethylated sequence of a target gene (e.g., SRD5A2 promoter).[2] Alternatively, next-generation sequencing can be used for a genome-wide analysis of methylation patterns.

-

Data Analysis: The methylation status of the target gene or region is determined by comparing the amplification or sequencing results between the PFS and control groups.

-

7.3 Neurosteroid Quantification (LC-MS/MS)

-

Objective: To measure the levels of various neuroactive steroids in biological fluids.

-

Methodology:

-

Sample Collection: Cerebrospinal fluid and/or plasma samples are collected from participants.[10][11]

-

Steroid Extraction: Neurosteroids are extracted from the samples using liquid-liquid or solid-phase extraction methods.

-

Chromatographic Separation: The extracted steroids are separated using liquid chromatography (LC).

-

Mass Spectrometry Detection: The separated steroids are then ionized and detected by tandem mass spectrometry (MS/MS), which allows for highly specific and sensitive quantification of each steroid.[11]

-

Data Analysis: The concentrations of the target neurosteroids are calculated based on standard curves and compared between PFS patients and controls.

-

References

- 1. Could Epigenetic Changes Unlock the Mystery of Post-Finasteride Syndrome? - SIDEfxHUB [sidefxhub.com]

- 2. Epigenetic Modifications Do Occur in PFS Patients, New Research Demonstrates – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]

- 3. tressless.com [tressless.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Differential Gene Expression in Post-Finasteride Syndrome Patients — PFSNetwork.org [pfsnetwork.org]

- 7. rxisk.org [rxisk.org]

- 8. Gene-Expression Study in the Penile Skin Tissue of PFS Patients Finds Significant Differences in the Expression of 3,764 Genes – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]

- 9. Finasteride ‘Causes Several Alterations’ in the Section of the Brain Responsible for Processing Long-term Memory and Emotional Responses, New Animal-model Study Demonstrates – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]

- 10. Patients treated for male pattern hair with finasteride show, after discontinuation of the drug, altered levels of neuroactive steroids in cerebrospinal fluid and plasma — PFSNetwork.org [pfsnetwork.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. gmr.scholasticahq.com [gmr.scholasticahq.com]

- 13. researchgate.net [researchgate.net]

- 14. Immunohistochemical Evaluation of Androgen Receptor and Nerve Structure Density in Human Prepuce from Patients with Persistent Sexual Side Effects after Finasteride Use for Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the Genetic Factors Behind PFS [sidefxhub.com]

- 16. Gut Microbiota Population is Altered in PFS Patients, New Research Demonstrates – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]

- 17. mdpi.com [mdpi.com]

- 18. tressless.com [tressless.com]

- 19. sperlingprostatecenter.com [sperlingprostatecenter.com]

- 20. researchgate.net [researchgate.net]

- 21. Alterations of gut microbiota composition in post-finasteride patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allopregnanolone Counteracts Finasteride-induced Alterations in Gut Microbiota, According to New University of Milano Research – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]

A Technical Guide to the Discovery and Synthesis of Finasteride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Finasteride, a potent 5α-reductase inhibitor. It details the seminal research that led to its development, outlines various synthetic pathways, and presents key quantitative data on its efficacy and pharmacokinetics. Furthermore, this guide explores the landscape of Finasteride analogs, discussing their synthesis and structure-activity relationships. Detailed experimental protocols for both chemical synthesis and biological assays are provided to facilitate further research and development in this critical therapeutic area.

Discovery and Development of Finasteride

The journey to the discovery of Finasteride began with the study of a rare genetic condition. In the 1970s, Dr. Julianne Imperato-McGinley's research on male pseudohermaphrodites in the Dominican Republic revealed a deficiency in the enzyme 5α-reductase.[1][2] These individuals exhibited normal male internal reproductive structures but had ambiguous external genitalia at birth. A key observation was their small prostate glands and lack of male pattern baldness in adulthood.[1] This pivotal finding highlighted the crucial role of dihydrotestosterone (DHT), a metabolite of testosterone converted by 5α-reductase, in the development of these conditions.

This research caught the attention of Dr. P. Roy Vagelos at Merck, who recognized the therapeutic potential of inhibiting 5α-reductase to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1] This led to a targeted drug discovery program that ultimately identified Finasteride (formerly MK-906) as a potent and specific inhibitor of the type II and III 5α-reductase isoenzymes.[3][4] Finasteride was patented in 1984 and received FDA approval for the treatment of BPH under the brand name Proscar in 1992, followed by approval for male pattern hair loss as Propecia in 1997.[3]

Mechanism of Action

Finasteride exerts its therapeutic effects by selectively inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4][5] By blocking this conversion, Finasteride significantly reduces circulating and tissue levels of DHT.[6] This reduction in DHT leads to a decrease in the androgenic stimulation of the prostate gland, resulting in a reduction in prostate volume and improvement in urinary flow in patients with BPH.[7][8][9] In the context of androgenetic alopecia, lowering scalp DHT levels helps to halt the miniaturization of hair follicles and can lead to hair regrowth.[6][10]

Signaling Pathway of Testosterone and DHT

The following diagram illustrates the conversion of testosterone to DHT and its subsequent action on target cells.

Synthesis of Finasteride

Several synthetic routes for Finasteride have been developed, with the most common starting materials being progesterone or 3-oxo-4-androstene-17β-carboxylic acid.[4][11][12][13]

Synthesis from 3-oxo-4-androstene-17β-carboxylic acid

A common and efficient synthesis of Finasteride starts from 3-oxo-4-androstene-17β-carboxylic acid. The key steps involve the formation of the A-ring lactam and subsequent introduction of the double bond.

Step 1: Oxidative Cleavage of 3-oxo-4-androstene-17β-carboxylic acid

-

Dissolve 3-oxo-4-androstene-17β-carboxylic acid in a suitable solvent such as tert-butanol.[4][11]

-

Add a solution of potassium permanganate (KMnO4) and sodium periodate (NaIO4) to the reaction mixture.[4][11]

-

Reflux the mixture until the reaction is complete, monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and quench with a reducing agent (e.g., sodium bisulfite).

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the seco-acid intermediate.

Step 2: Lactam Formation

-

Dissolve the seco-acid intermediate in a high-boiling point solvent like ethylene glycol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and precipitate the product by adding water.

-

Filter, wash, and dry the solid to obtain 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.

Step 3: Amidation

-

Activate the carboxylic acid group of the lactam intermediate. A common method is to convert it to the acid chloride using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF) in an aprotic solvent such as pyridine at low temperature (-7°C).[14]

-

After allowing the reaction to warm to room temperature, add tert-butylamine and a catalyst like dimethylaminopyridine (DMAP).[14]

-

Stir the reaction mixture for several hours until the amidation is complete.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by chromatography or recrystallization to obtain N-(tert-butyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide.

Step 4: Dehydrogenation

-

Dissolve the amide intermediate in a suitable solvent like chlorobenzene.

-

Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][11]

-

Reflux the mixture until the reaction is complete.

-

Cool the reaction and purify the product by column chromatography to yield Finasteride.

Workflow for Finasteride Synthesis

Finasteride Analogs

The success of Finasteride has spurred the development of numerous analogs with the aim of improving potency, selectivity, and pharmacokinetic properties. Research has focused on modifications at various positions of the steroid nucleus.

One notable analog is Dutasteride , which is a dual inhibitor of both type I and type II 5α-reductase. This broader spectrum of activity results in a more profound suppression of DHT levels compared to Finasteride.

Other synthetic efforts have explored modifications of the C-17 side chain and the A-ring to investigate structure-activity relationships (SAR). For instance, the synthesis of 3-tetrazolo steroidal analogs has yielded compounds with potent 5α-reductase inhibitory activity.[15]

Quantitative Data

Table 1: 5α-Reductase Inhibitory Activity of Finasteride and Analogs

| Compound | 5α-Reductase Isozyme | IC50 (nM) | Reference(s) |

| Finasteride | Type 1 | 453 | [15] |

| Type 2 | 40 | [15] | |

| Dutasteride | Type 1 & 2 | 4.8 | [16] |

| Compound 14 (3-tetrazolo-3,5-pregnadien-20-one) | Type 1 | 547 | [15] |

| Type 2 | 15.6 | [15] |

Table 2: Pharmacokinetic Properties of Finasteride

| Parameter | Value | Reference(s) |

| Bioavailability | ~65% | [17] |

| Protein Binding | ~90% | [17] |

| Elimination Half-life | 5-6 hours (adults), >8 hours (elderly) | [18] |

| Metabolism | Hepatic (CYP3A4) | [18] |

| Excretion | Feces (57%), Urine (39%) | [18] |

Table 3: Clinical Efficacy of Finasteride

| Indication | Parameter | Treatment Group (Finasteride) | Placebo Group | Duration | Reference(s) |

| Androgenetic Alopecia | Change in Hair Count (1-inch diameter circle) | +107 hairs (1 year), +138 hairs (2 years) | Progressive hair loss | 2 years | [6] |

| Change in Total Hair Count (1 cm²) | +17.3 hairs | - | 48 weeks | [5] | |

| Change in Anagen Hair Count (1 cm²) | +27.0 hairs | - | 48 weeks | [5] | |

| Benign Prostatic Hyperplasia | Prostate Volume Reduction | 14% - 22.7% | No significant change | 6 months - 5 years | [7][8] |

| Improvement in Maximum Urinary Flow Rate | +1.42 mL/s - +2.3 mL/s | No significant change | 6 months - 5 years | [7][8] | |

| Reduction in Total Urinary Symptom Score | 30% | Significant decrease (less than Finasteride) | 6 months | [7] |

Experimental Protocols for Biological Assays

In Vitro 5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of testosterone to DHT by the 5α-reductase enzyme.

-

Enzyme Preparation: Prepare a crude enzyme extract from a suitable source, such as rat liver or prostate microsomes, or use commercially available recombinant human 5α-reductase.[19][20]

-

Reaction Mixture: In a microplate well, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.0):

-

Enzyme preparation

-

Test compound at various concentrations (dissolved in a suitable solvent like DMSO)

-

NADPH (cofactor)

-

Radiolabeled testosterone (e.g., [³H]-testosterone) or a non-radiolabeled substrate.[19]

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-60 minutes).[20]

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

-

Product Separation and Detection:

-

Radiolabeled Substrate: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of radiolabeled DHT using a scintillation counter.

-

Non-radiolabeled Substrate: Quantify the amount of DHT produced using liquid chromatography-mass spectrometry (LC-MS).[21]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for 5α-Reductase Inhibition Assay

Conclusion

The discovery of Finasteride represents a landmark achievement in medicinal chemistry, born from astute clinical observation and targeted drug design. Its synthesis has been refined over the years to improve efficiency and reduce environmental impact. The ongoing exploration of Finasteride analogs continues to provide valuable insights into the structure-activity relationships of 5α-reductase inhibitors, paving the way for the development of next-generation therapeutics for androgen-dependent conditions. This guide serves as a foundational resource for researchers dedicated to advancing this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]

- 5. Finasteride increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of finasteride in benign prostatic hyperplasia: a randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of finasteride is maintained in patients with benign prostatic hyperplasia treated for 5 years. The North American Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Finasteride for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN101531698A - Synthesis technology of finasteride - Google Patents [patents.google.com]

- 13. Method for synthesizing finasteride - Eureka | Patsnap [eureka.patsnap.com]

- 14. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]

- 15. Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

Finasteride's Impact on Gene Expression in Hair Follicles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finasteride, a specific inhibitor of type II 5α-reductase, is a cornerstone in the treatment of androgenetic alopecia (AGA). Its primary mechanism involves reducing the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in hair follicle miniaturization.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular downstream effects of finasteride, focusing on its impact on gene expression within the hair follicle. We will explore the modulation of key signaling pathways, present quantitative gene expression data from in vitro studies, and detail the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, trichology, and pharmaceutical development.

Introduction: The Androgenetic Alopecia Pathway

Androgenetic alopecia is a genetically predetermined disorder characterized by the progressive miniaturization of hair follicles in response to androgens.[5] Dihydrotestosterone (DHT), a potent metabolite of testosterone, is the primary androgen responsible for this process.[3][4] The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase, which exists in two isoforms: type I and type II.[4] Finasteride specifically inhibits the type II isoenzyme, which is predominantly found in hair follicles.[3][4][6] By reducing local DHT concentrations in the scalp, finasteride effectively mitigates the androgen-driven cascade that leads to hair loss.[3] This guide delves into the specific gene expression changes that occur in hair follicles as a consequence of this hormonal modulation.

Finasteride's Core Mechanism of Action

Finasteride functions as a competitive inhibitor of the type II 5α-reductase enzyme.[4][7] Its molecular structure bears resemblance to testosterone, allowing it to bind to the active site of the enzyme, thereby preventing testosterone from being converted to DHT.[4] This leads to a significant reduction in DHT levels in both the serum and, more importantly, the scalp.[3] The decreased DHT levels alleviate the androgenic pressure on susceptible hair follicles, interrupting the miniaturization process and promoting a healthier hair growth cycle.

Impact on Hair Follicle Gene Expression

Finasteride's reduction of DHT has a significant impact on the expression of various genes crucial for hair follicle function and cycling. Key modulated genes include those involved in growth factor signaling, apoptosis, and developmental pathways.

Quantitative Gene Expression Data

The following tables summarize the quantitative changes in gene expression observed in isolated human hair follicles treated with finasteride in the presence of testosterone. These studies demonstrate finasteride's ability to counteract the suppressive effects of androgens on key hair growth-related genes.

Table 1: Effect of Finasteride on Hair Growth-Related Gene Expression in Testosterone-Stimulated Human Hair Follicles [8]

| Gene | Finasteride Concentration | Fold Change (Mean ± SEM) vs. DMSO Control | p-value |

| FGF7 | 0.15 nM | 1.53 ± 10.04 | 0.10 |

| 1.5 nM | 1.00 ± 0.25 | - | |

| IGF1 | 0.15 nM | 4.34 ± 2.71 | 0.72 |

| 1.5 nM | 0.56 ± 0.78 | - | |

| WNT5a | 0.15 nM | 1.14 ± 0.10 | 0.26 |

| 1.5 nM | 1.03 ± 0.99 | - |

Data adapted from a study on isolated human hair follicles.[8] The results indicate a trend of re-increasing gene expression for these growth factors with finasteride treatment under testosterone stimulation, although statistical significance was not reached in all cases.[8]

Key Signaling Pathways Modulated by Finasteride

Finasteride's influence on gene expression is mediated through several critical signaling pathways that govern the hair follicle cycle.

Androgen Receptor (AR) Signaling

DHT exerts its effects by binding to the androgen receptor (AR) in dermal papilla cells.[9][10] This complex then translocates to the nucleus and modulates the expression of androgen-responsive genes, many of which are inhibitory to hair growth.[11] By reducing DHT levels, finasteride effectively dampens this signaling cascade.

Caption: Androgen Receptor Signaling Pathway and Finasteride's Point of Intervention.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration.[1][12][13][14] Activation of this pathway is crucial for maintaining the anagen (growth) phase of the hair cycle.[12] DHT has been shown to suppress Wnt signaling.[9] Finasteride, by reducing DHT, is proposed to indirectly promote Wnt/β-catenin signaling, leading to the upregulation of pro-growth genes.[1] Studies have shown that finasteride can increase the expression of β-catenin and activate AKT, a key regulator of β-catenin.[1]

Caption: Finasteride's Indirect Activation of the Wnt/β-Catenin Pathway.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β acts as a catagen-promoting factor in the hair follicle, inducing apoptosis and inhibiting the proliferation of epithelial cells.[15][16][17][18] Androgens have been shown to increase the expression of TGF-β1 and TGF-β2 in dermal papilla cells.[9][19] By lowering DHT, finasteride is thought to decrease the expression of these pro-catagenic factors, thereby prolonging the anagen phase.

Caption: Finasteride's Role in Suppressing the Pro-Catagen TGF-β Pathway.

Apoptosis Regulation

Studies have shown that finasteride influences the expression of genes involved in apoptosis. In AGA-affected tissues, there is an increase in caspase immunoreactivity (caspases-1, -3, -6, and -9) and a decrease in the X-linked inhibitor of apoptosis protein (XIAP).[20][21][22] Treatment with finasteride has been observed to normalize the levels of both caspases and XIAP to those seen in a normal scalp, suggesting that finasteride promotes an anti-apoptotic environment conducive to hair growth.[20][21][22]

Experimental Protocols

The following section details the methodologies employed in key studies investigating the effects of finasteride on hair follicle gene expression.

In Vitro Hair Follicle Culture and Treatment

This protocol describes the culture of isolated human hair follicles to study the direct effects of finasteride on gene expression.

Caption: Experimental Workflow for In Vitro Hair Follicle Gene Expression Analysis.

Methodology Details:

-

Hair Follicle Isolation: Anagen hair follicles are visually selected from plucked human hair based on the presence of intact dermal papilla cells.[8]

-

Culture Conditions: Isolated follicles are incubated at 37°C in a 5% carbon dioxide atmosphere for 24 hours in a suitable culture medium.[8]

-

Hormone and Drug Treatment: Follicles are co-incubated with a fixed concentration of testosterone (e.g., 10 nM) to simulate the androgenic environment of AGA.[8] Finasteride is added at various concentrations (e.g., 0.015 nM, 0.15 nM, 1.5 nM) to assess its dose-dependent effects.[8] A DMSO control group is also included.[8]

-

RNA Isolation: Post-incubation, dermal papilla cells are lysed, and total RNA is extracted using a commercial kit (e.g., Invitrogen RNAqueous total RNA isolation kit).[8]

-

Gene Expression Analysis: Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of target genes. Data is normalized to housekeeping genes to ensure accuracy.[8]

Conclusion

Finasteride's therapeutic effect in androgenetic alopecia extends beyond its primary role as a 5α-reductase inhibitor. By reducing DHT levels in the hair follicle, finasteride initiates a cascade of changes in gene expression that collectively shift the follicular environment from a catagen-dominant to an anagen-dominant state. This includes the upregulation of key growth factors such as FGF7 and IGF1, the indirect activation of the pro-growth Wnt/β-catenin pathway, the suppression of the pro-catagen TGF-β pathway, and the promotion of an anti-apoptotic cellular environment. The experimental data and elucidated pathways presented in this guide provide a robust molecular framework for understanding finasteride's efficacy and can serve as a foundation for the development of novel and improved therapies for hair loss.

References

- 1. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pattern hair loss - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. xyonhealth.com [xyonhealth.com]

- 5. Topical Finasteride: A Comprehensive Review of Androgenetic Alopecia Management for Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. drranairfan.com [drranairfan.com]

- 8. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and finasteride – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Transcriptome Analysis Reveals an Inhibitory Effect of Dihydrotestosterone-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth [frontiersin.org]

- 10. droracle.ai [droracle.ai]

- 11. Immunohistochemical Evaluation of Androgen Receptor and Nerve Structure Density in Human Prepuce from Patients with Persistent Sexual Side Effects after Finasteride Use for Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. neurosciencenews.com [neurosciencenews.com]

- 17. hairlosscure2020.com [hairlosscure2020.com]

- 18. vincihairclinic.com [vincihairclinic.com]

- 19. Induction of transforming growth factor-beta 1 by androgen is mediated by reactive oxygen species in hair follicle dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effects of finasteride on apoptosis and regulation of the human hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Models for Elucidating the Biochemical Effects of Finasteride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finasteride, a potent inhibitor of 5α-reductase, is a widely prescribed therapeutic for benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Its primary mechanism of action involves blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Understanding the nuanced biochemical effects of Finasteride at a cellular level is paramount for optimizing its therapeutic applications and exploring novel indications. This technical guide provides an in-depth overview of established in-vitro models and methodologies used to investigate the multifaceted biochemical consequences of Finasteride treatment.

Core In-Vitro Models and Cell Lines

A variety of human cell lines have been instrumental in dissecting the molecular pathways modulated by Finasteride. The choice of cell model is critical and depends on the specific research question, as different cell lines exhibit distinct androgen receptor (AR) status, 5α-reductase isoenzyme expression, and tumorigenicity.

| Cell Line | Description | Key Characteristics | Relevant Applications |

| LNCaP | Human prostate adenocarcinoma | Androgen-sensitive, expresses a mutant AR (T877A), expresses 5α-reductase.[4] | Studying effects on AR signaling, PSA and KLK2 expression, cell growth, and apoptosis.[4][5] |

| VCaP | Human prostate adenocarcinoma | Androgen-sensitive, expresses wild-type AR.[4] | Comparative studies with LNCaP to investigate AR mutant-specific effects of Finasteride.[4] |

| PC-3 | Human prostate adenocarcinoma | Androgen-insensitive, AR-null.[4][6] | Investigating AR-independent effects of Finasteride, such as on cell invasion and migration.[6] |

| DU145 | Human prostate adenocarcinoma | Androgen-insensitive, expresses 5α-reductase isoenzymes.[7][8] | Studying effects on cell growth, invasion, and 5α-reductase gene expression.[6][7][8] |

| RWPE-1 | Non-tumorigenic human prostate epithelial | Expresses AR.[6] | Investigating effects on normal prostate cell biology, including cell migration and invasion.[6] |

| BPH-1 | Benign prostatic hyperplasia epithelial | Non-tumorigenic.[9][10] | Modeling the effects of Finasteride on benign prostate cells, including apoptosis and cell adhesion.[9] |

| Dermal Papilla Cells (DPCs) | Specialized mesenchymal cells from hair follicles | Express 5α-reductase.[11] | Elucidating the mechanisms of Finasteride in androgenetic alopecia, including effects on stem cell properties and signaling pathways like Wnt/β-catenin.[11] |

| HEK-293 | Human embryonic kidney | Can be transfected to express specific 5α-reductase isoenzymes.[8] | Determining the inhibitory activity of Finasteride on specific 5α-reductase isoenzymes.[8] |

Key Biochemical Effects and Experimental Assays

Inhibition of 5α-Reductase and Androgen Signaling

The primary biochemical effect of Finasteride is the competitive inhibition of 5α-reductase, leading to a significant reduction in DHT levels.[1][2] This has profound downstream effects on androgen receptor signaling.

Experimental Workflow: Assessing Finasteride's Impact on Androgen Signaling

Caption: Workflow for studying Finasteride's effects on androgen signaling.

Quantitative Data Summary: Inhibition of Androgen Signaling by Finasteride

| Cell Line | Finasteride Concentration | DHT Concentration | Effect | Reference |

| LNCaP | 0.5 µM | 1 nM | ~40% inhibition of DHT-AR binding | [4] |

| C4-2 | 0.5 µM | 1 nM | ~25% inhibition of DHT-AR binding | [4] |

| VCaP | 0.5 µM | 1 nM | Marginal inhibition of DHT-AR binding | [4] |

| LNCaP | 0.2 - 0.5 µM | 1 nM | Dose-dependent repression of DHT-induced PSA and KLK2 protein levels | [4] |

Experimental Protocol: DHT-Androgen Receptor Binding Assay

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the experiment, culture cells in medium containing 10% charcoal-stripped FBS for 48 hours to deplete endogenous androgens.

-

Treatment: Treat the cells with 1 nM DHT in the presence or absence of 0.5 µM Finasteride for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Immunoprecipitation: Incubate cell lysates with an anti-AR antibody to pull down the androgen receptor.

-

Detection: Elute the bound proteins and quantify the amount of bound DHT using a suitable method like a radioligand binding assay or ELISA.

-

Analysis: Express the results as a percentage of DHT binding in the absence of Finasteride.

Effects on Cell Viability, Proliferation, and Apoptosis

Finasteride's impact on cell number can be complex, with studies reporting both inhibition of proliferation and induction of apoptosis, sometimes in a cell line and concentration-dependent manner.

Signaling Pathway: Finasteride-Induced Apoptosis in LNCaP Cells

References

- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]

- 3. xyonhealth.com [xyonhealth.com]

- 4. The antiandrogenic effect of finasteride against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Finasteride Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ispub.com [ispub.com]

- 8. researchgate.net [researchgate.net]

- 9. Finasteride targets prostate vascularity by inducing apoptosis and inhibiting cell adhesion of benign and malignant prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Finasteride in Different Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finasteride, a synthetic 4-azasteroid, is a potent and specific inhibitor of steroid Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT).[1] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][3] Understanding the pharmacokinetic and metabolic profile of finasteride across different species is crucial for preclinical development, predicting human dose, and interpreting toxicological findings. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion of finasteride in humans, dogs, and rats, supported by experimental methodologies and comparative data.

Comparative Pharmacokinetics

Finasteride is generally well-absorbed orally across species, although the rate of absorption can be influenced by food.[4][5] It is widely distributed into tissues and exhibits extensive hepatic metabolism.[4] The terminal elimination half-life varies among species, which can influence dosing frequency and time to reach steady-state concentrations.[4][6]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of finasteride in humans, dogs, and rats following oral administration. These values highlight the species-specific differences in drug handling.

| Parameter | Human (5 mg dose) | Dog | Rat |

| Tmax (hr) | ~2.0[7] | - | - |

| Cmax (ng/mL) | 34.05 ± 6.43[8] | - | - |

| AUC (ng·hr/mL) | - | - | - |

| Bioavailability (%) | ~63-80%[7] | - | - |

| Terminal Half-life (t½, hr) | 4.7 - 7.1[4] | - | - |

| Volume of Distribution (Vd, L) | ~76[3] | - | - |

| Plasma Protein Binding (%) | ~90%[3] | ~80%[6] | ~80%[6] |

Metabolism of Finasteride

The liver is the primary site of finasteride metabolism, which is mediated predominantly by the cytochrome P450 (CYP) enzyme system.[3][4] The metabolic pathways are qualitatively similar across species, involving hydroxylation and oxidation, but the specific metabolites and their proportions can differ.

Metabolic Pathways

In humans, finasteride is extensively metabolized by CYP3A4.[7][9] The major metabolic route involves hydroxylation of the t-butyl group to form ω-hydroxyfinasteride. This is followed by further oxidation to ω-aldehyde finasteride and then to the corresponding carboxylic acid, finasteride-ω-oic acid.[9][10]

In rats, the metabolism is also dependent on cytochrome P450 and involves hydroxylation of the t-butyl group as a key step.[10] Studies using rat hepatic microsomes have identified four major metabolites: ω-hydroxy finasteride (M-1), finasteride-ω-al (M-2), finasteride-ω-oic acid (M-3), and 6α-OH finasteride (M-4).[10] The formation of these metabolites can be influenced by age and sex.[11] In dogs, the metabolic products also include ω-hydroxy finasteride and ω-oic acid finasteride.[6]

Key Metabolites Across Species

| Metabolite | Human | Dog | Rat |

| ω-hydroxyfinasteride | Major[9] | Identified[6] | Major (M-1)[10] |

| finasteride-ω-oic acid | Major[9] | Identified[6] | Major (M-3)[10] |

| finasteride-ω-al | Intermediate[10] | - | Major (M-2)[10] |

| 6α-hydroxyfinasteride | Identified[7] | - | Major (M-4)[10] |

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of finasteride.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic and metabolism data.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a general procedure for a preclinical pharmacokinetic study in rats.

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point), acclimatized for at least one week.[12]

-

Dosing: Administration of finasteride via oral gavage at a predetermined dose.

-

Sample Collection: Blood samples are collected via tail vein or cardiac puncture at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[13]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Finasteride concentrations in plasma are quantified using a validated LC-MS/MS method.[14][15]

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t½ are calculated using non-compartmental analysis.[8]

In Vitro Metabolism Study Protocol (Hepatic Microsomes)

This protocol describes a typical in vitro experiment to identify metabolites using liver microsomes.[10][16]

-

Preparation: Rat, dog, or human liver microsomes are prepared and protein concentration is determined.

-

Incubation Mixture: The incubation mixture contains finasteride, liver microsomes, and an NADPH-regenerating system in a suitable buffer.

-

Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Samples are centrifuged, and the supernatant is collected for analysis.

-

Metabolite Identification: Metabolites are identified and characterized using LC-MS/MS.[16]

Bioanalytical Method: LC-MS/MS for Finasteride Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying finasteride in biological matrices due to its high sensitivity and specificity.[2][14]

-

Sample Preparation: Liquid-liquid extraction or protein precipitation is commonly used to extract finasteride and an internal standard from plasma.[14][15]

-

Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, often consisting of acetonitrile and an aqueous buffer.[15][17]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode, monitoring specific parent-to-daughter ion transitions for finasteride and the internal standard.[14]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify finasteride in the samples.[15]

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

Conclusion